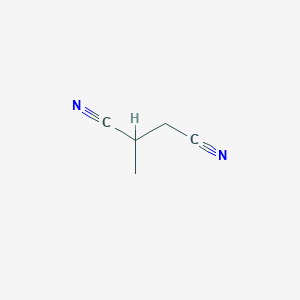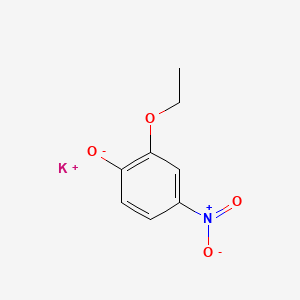
Potassium 2-ethoxy-4-nitrophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-ethoxy-4-nitrophenolate is an organic compound with the molecular formula C8H8KNO4. It is a potassium salt of 2-ethoxy-4-nitrophenol, characterized by its yellow crystalline appearance. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 2-ethoxy-4-nitrophenolate can be synthesized through the reaction of 2-ethoxy-4-nitrophenol with potassium hydroxide. The reaction typically involves dissolving 2-ethoxy-4-nitrophenol in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2-ethoxy-4-nitrophenolate undergoes various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The phenolic group can undergo oxidation to form quinones under specific conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-ethoxy-4-aminophenolate.
Substitution: Various substituted phenolates depending on the nucleophile used.
Oxidation: Quinones and related compounds.
Applications De Recherche Scientifique
Potassium 2-ethoxy-4-nitrophenolate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of potassium 2-ethoxy-4-nitrophenolate involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent. In substitution reactions, the ethoxy group is replaced by a nucleophile through a nucleophilic attack on the aromatic ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ethoxy-4-nitrophenol: The parent compound without the potassium salt.
2-ethoxy-4-aminophenol: The reduced form of the compound.
4-nitrophenol: A related compound with similar nitro and phenolic groups.
Uniqueness
Potassium 2-ethoxy-4-nitrophenolate is unique due to its potassium salt form, which enhances its solubility and reactivity in certain chemical reactions. This makes it a valuable reagent in various synthetic and industrial processes.
Propriétés
Formule moléculaire |
C8H8KNO4 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
potassium;2-ethoxy-4-nitrophenolate |
InChI |
InChI=1S/C8H9NO4.K/c1-2-13-8-5-6(9(11)12)3-4-7(8)10;/h3-5,10H,2H2,1H3;/q;+1/p-1 |
Clé InChI |
FYKWBCBITWMUQW-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


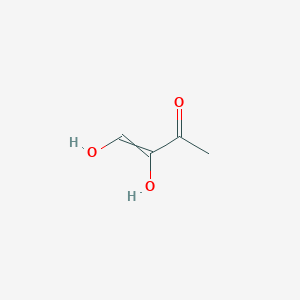
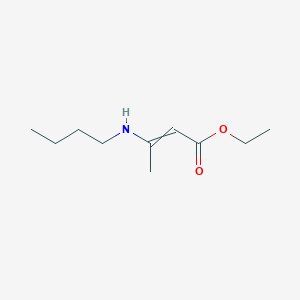
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)
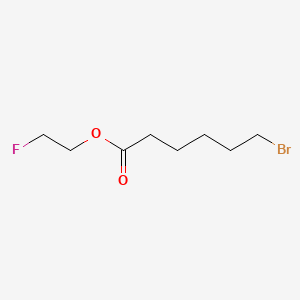


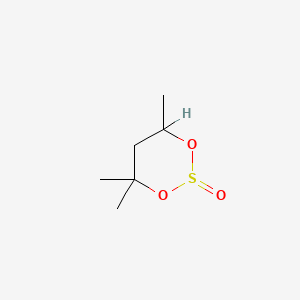
![1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14745640.png)

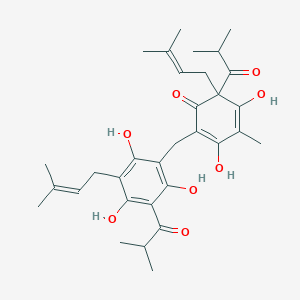

![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
